molecular formula C18H13BrN4O B4884028 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone)

5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone)

Cat. No. B4884028
M. Wt: 381.2 g/mol
InChI Key: ZEGURZGWCGNIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Scientific Research Applications

5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on biochemical and physiological processes, making it useful for studying these processes in vitro and in vivo. Some of the specific applications of this compound include:
1. Cancer Research: 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to have anti-cancer properties, making it useful for studying the mechanisms of cancer cell growth and proliferation.
2. Neurological Research: This compound has been shown to affect the levels of neurotransmitters in the brain, making it useful for studying the mechanisms of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Immunology Research: 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to affect the immune system, making it useful for studying the mechanisms of immune system disorders such as autoimmune diseases.

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, as well as the activity of receptors such as adenosine receptors and dopamine receptors. These effects can lead to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) are varied and depend on the specific processes being studied. Some of the effects that have been observed include:
1. Anti-cancer effects: This compound has been shown to inhibit the growth and proliferation of cancer cells.
2. Neurological effects: 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to affect the levels of neurotransmitters in the brain, leading to changes in neurological function.
3. Immunological effects: This compound has been shown to affect the activity of immune cells, leading to changes in immune system function.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) in lab experiments include its specificity for certain enzymes and receptors, its ability to affect a variety of biochemical and physiological processes, and its potential applications in a variety of scientific fields. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are many future directions for research on 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone). Some of the potential areas of study include:
1. Further exploration of the anti-cancer properties of this compound, including its potential use in cancer treatment.
2. Investigation of the effects of this compound on specific neurological disorders, such as Parkinson's disease and Alzheimer's disease.
3. Study of the potential immunomodulatory effects of this compound, including its use in treating autoimmune diseases.
4. Development of new synthesis methods for this compound, including methods that may increase yields or reduce toxicity.
5. Investigation of the potential use of this compound in combination with other drugs or therapies, to enhance its effects or reduce toxicity.
In conclusion, 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is a chemical compound with potential applications in scientific research. This compound has a specific synthesis method and mechanism of action that affect biochemical and physiological processes in the body. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research on its applications in cancer research, neurological research, immunology research, and more.

Synthesis Methods

The synthesis method for 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) involves the reaction of 5-bromo-7-methyl-1H-indole-2,3-dione with 8-quinolinylhydrazine in the presence of a catalyst. This method has been optimized to produce high yields of the compound with a high degree of purity.

properties

IUPAC Name

5-bromo-7-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O/c1-10-8-12(19)9-13-15(10)21-18(24)17(13)23-22-14-6-2-4-11-5-3-7-20-16(11)14/h2-9,21,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGURZGWCGNIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC3=CC=CC4=C3N=CC=C4)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-5-Bromo-7-methyl-3-[2-(quinolin-8-YL)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.